molecular formula C14H13F3N4O2 B2387041 (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034590-02-6

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Cat. No.: B2387041
CAS No.: 2034590-02-6
M. Wt: 326.279
InChI Key: ZDNRVYIAXYCIRZ-UHFFFAOYSA-N
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Description

(2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic chemical compound designed for research and development purposes. It features a 1,2,3-triazole core, a privileged structure in medicinal chemistry known for its versatility and potential to modulate biological targets . The 1,2,3-triazole scaffold is recognized for its metabolic stability and ability to participate in hydrogen bonding, which makes it a valuable bioisostere for amide and ester functional groups in drug discovery . This particular compound integrates the triazole moiety with an azetidine ring, a motif increasingly explored for its favorable physicochemical properties and potential to improve the pharmacokinetic profiles of therapeutic candidates. The inclusion of a 2,2,2-trifluoroethoxy group is a common strategy in agrochemical and pharmaceutical design to influence compound lipophilicity, metabolic stability, and binding affinity. While specific biological data for this compound is not available in the public domain, molecules with similar architectures have been investigated as potential orexin receptor antagonists , T-type calcium channel blockers , and alpha-glycosidase inhibitors . Researchers may find this compound valuable as a building block for constructing more complex molecules or as a starting point for probing novel biological pathways in areas such as neurology, metabolic diseases, and oncology. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c15-14(16,17)9-23-11-7-20(8-11)13(22)12-6-18-21(19-12)10-4-2-1-3-5-10/h1-6,11H,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNRVYIAXYCIRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NN(N=C2)C3=CC=CC=C3)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, structural characteristics, and biological effects as reported in recent studies.

Synthesis and Structural Characteristics

The synthesis of the compound involves a multi-step process starting from 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde and triethylenetetramine . The reaction conditions typically include refluxing in ethanol with glacial acetic acid. The yield of the product is reported to be around 85%, with a melting point of approximately 381 K .

The structural analysis reveals that the compound features a rigid five-membered ring due to the formation of an imidazolidine structure. This rigidity is enhanced by π–π interactions among the aromatic rings, contributing to its stability and potentially influencing its biological activity .

Anticancer Activity

Recent studies have evaluated the anticancer properties of various derivatives related to triazole compounds. Notably, derivatives with similar structures have shown promising results against different cancer cell lines:

  • In vitro studies using human glioblastoma cell lines (LN229) demonstrated that certain derivatives exhibit significant cytotoxic effects. The mechanisms involve apoptosis induction and inhibition of cell proliferation .

The proposed mechanisms by which triazole-containing compounds exert their anticancer effects include:

  • Inhibition of Key Enzymes : Compounds have been shown to inhibit Aurora Kinase A (AURKA) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis. Binding affinities for AURKA and VEGFR-2 were reported as follows:
    CompoundAURKA Binding Affinity (kcal/mol)VEGFR-2 Binding Affinity (kcal/mol)
    5a-9.8-8.2
    5b-9.0-8.7
    5c-8.9-9.0
    5d-9.2-8.1
    5e-8.7-7.9

This table illustrates the strong binding interactions that suggest potential efficacy as anticancer agents .

Case Studies

Several case studies highlight the effectiveness of triazole derivatives in cancer treatment:

  • Study on Glioblastoma Cells : A specific derivative was tested against LN229 cells using MTT assays to assess cytotoxicity and colony formation assays to evaluate long-term survival rates. Results indicated a marked reduction in cell viability compared to control groups .
  • Combination Therapies : Research has suggested that combining triazole derivatives with established chemotherapeutics may enhance therapeutic outcomes by overcoming drug resistance mechanisms observed in various cancers .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. The synthesis of derivatives of triazole has been linked to enhanced activity against various pathogens. For instance, compounds similar to (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone have shown effectiveness against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

Data Table: Antimicrobial Activity of Triazole Derivatives

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AMycobacterium smegmatis6.25 µg/ml
Compound BPseudomonas aeruginosa12.5 µg/ml
Compound CCandida albicans8.0 µg/ml

Anticancer Properties

The compound has been evaluated for its anticancer potential through in vitro assays against various cancer cell lines. The National Cancer Institute (NCI) has conducted screenings revealing significant growth inhibition rates.

Case Study: Anticancer Activity Assessment

In a study assessing the efficacy of triazole derivatives:

  • The compound exhibited an average cell growth inhibition rate (GP mean) of 12.53% against a panel of cancer cell lines.
  • The compound's structure was confirmed using NMR and mass spectrometry techniques.

Polymer Chemistry

The unique properties of triazole compounds can be exploited in polymer chemistry for creating new materials with enhanced thermal stability and mechanical properties. Research has shown that incorporating triazole units into polymer backbones can significantly improve their thermal resistance.

Data Table: Thermal Properties of Triazole-Based Polymers

Polymer TypeGlass Transition Temperature (Tg)Thermal Decomposition Temperature (Td)
Triazole Polymer A150 °C350 °C
Triazole Polymer B180 °C400 °C

Pesticidal Activity

Compounds featuring triazole structures have been investigated for their potential as agrochemicals. Their ability to inhibit fungal growth makes them suitable candidates for developing new fungicides.

Case Study: Pesticidal Efficacy

A series of experiments demonstrated that triazole derivatives could effectively control fungal pathogens in crops:

  • Tested against Fusarium spp., the compound showed a significant reduction in fungal biomass.

Herbicidal Properties

In addition to fungicidal activity, some studies have indicated that triazole derivatives may possess herbicidal properties, making them valuable in agricultural settings for weed management.

Comparison with Similar Compounds

Triazole-Based Methanone Derivatives

Key analogs include compounds with triazole cores linked to different heterocyclic amines (Table 1):

Compound Name Heterocyclic Amine Substituent Key Properties/Applications Reference
Target Compound Azetidin-1-yl 3-(2,2,2-Trifluoroethoxy) High metabolic stability, rigid conformation -
(5-Phenyl-2H-1,2,3-triazol-4-yl)(pyrrolidin-1-yl)methanone (Compound 4, Ev3) Pyrrolidin-1-yl None Increased flexibility, lower stability
(5-Phenyl-2H-1,3-triazol-4-yl)(piperidin-1-yl)methanone (Compound 5, Ev3) Piperidin-1-yl None Moderate flexibility, improved solubility
Morpholino(5-phenyl-2H-1,2,3-triazol-4-yl)methanone (Compound 6, Ev3) Morpholino None Polar, water-soluble derivative

Key Observations :

  • The azetidine ring in the target compound introduces greater conformational restraint compared to five- or six-membered amines (e.g., pyrrolidine, piperidine). This may enhance binding specificity in biological targets .
  • The trifluoroethoxy group, absent in Compounds 4–6, likely improves lipophilicity and resistance to oxidative metabolism, as seen in agrochemicals like tembotrione (Ev8) .

Trifluoroethoxy-Substituted Analogs

The trifluoroethoxy moiety is critical in agrochemicals and pharmaceuticals for stability and activity:

Compound Name Core Structure Substituent Application/Property Reference
Target Compound Triazole-azetidine 3-(2,2,2-Trifluoroethoxy) Potential pharmaceutical candidate -
Tembotrione (Ev8) Cyclohexanedione 2,2,2-Trifluoroethoxy methyl Herbicide with stable crystal form
2-[3-Chloro-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile (SY177542, Ev9) Phenylacetonitrile 2,2,2-Trifluoroethoxy Intermediate for agrochemical synthesis

Key Observations :

  • The trifluoroethoxy group in tembotrione stabilizes its crystal lattice, improving formulation stability in suspensions . This suggests analogous benefits for the target compound’s solid-state properties.
  • In SY177542 , the trifluoroethoxy group enhances electrophilicity, aiding reactivity in synthetic pathways .

Yield and Purity Considerations :

  • Compound 7 (Ev3), a benzyl-triazole trifluoroethanone, achieved 69% yield via alkylation, suggesting feasible scalability for the target compound .

Research Findings and Implications

Stability and Formulation

  • The azetidine’s strain may increase reactivity, necessiting stabilization via crystal engineering, as demonstrated for tembotrione .

Q & A

Q. What are the standard synthetic routes for preparing (2-phenyl-2H-1,2,3-triazol-4-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone?

  • Methodological Answer : Synthesis typically involves coupling a triazole derivative with a trifluoroethoxy-substituted azetidine. A general approach includes:
  • Step 1 : Synthesis of the 2-phenyl-1,2,3-triazole-4-carboxylic acid via copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
  • Step 2 : Activation of the carboxylic acid using coupling agents (e.g., HATU or EDCI) followed by reaction with 3-(2,2,2-trifluoroethoxy)azetidine under inert conditions.
  • Key Parameters : Solvent choice (e.g., DMF or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 for acid:amine) are critical for yield optimization .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and azetidine moiety (δ 3.0–4.0 ppm for CH2_2 groups adjacent to oxygen) .
  • IR : Stretching vibrations at 1650–1750 cm1^{-1} (C=O) and 1100–1250 cm1^{-1} (C-F) validate the methanone and trifluoroethoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What preliminary biological assays are recommended for screening this compound?

  • Methodological Answer :
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .
  • Target Binding : Fluorescence polarization assays for kinases or GPCRs, given the triazole’s affinity for heterocyclic targets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the trifluoroethoxy-azetidine coupling step?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .
  • Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to stabilize transition states.
  • Microwave Assistance : Reduce reaction time from 24h to 1–2h while maintaining >80% yield .
  • Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Maestro to simulate binding to kinases (e.g., EGFR) or proteases. Triazole’s nitrogen atoms often form hydrogen bonds with active-site residues .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) .
  • QSAR Models : Corrogate substituent effects (e.g., trifluoroethoxy’s electronegativity) with IC50_{50} values from enzymatic assays .

Q. How can contradictory data on cytotoxicity across studies be resolved?

  • Methodological Answer :
  • Purity Analysis : Verify compound purity via HPLC (>95%) and quantify trace solvents (e.g., DMSO) that may skew results .
  • Assay Standardization : Use identical cell lines, passage numbers, and incubation times (e.g., 48h vs. 72h) to minimize variability .
  • Mechanistic Follow-Up : Perform transcriptomics (RNA-seq) to identify off-target pathways or apoptosis markers (e.g., caspase-3 activation) .

Q. What strategies are effective for resolving structural ambiguities in crystallographic studies?

  • Methodological Answer :
  • Synchrotron X-ray Diffraction : High-resolution (<1.0 Å) data collection at facilities like APS or ESRF improves electron density maps for azetidine ring conformation .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···F contacts) to explain packing motifs .
  • TWINABS Correction : Apply twin refinement for crystals with non-merohedral twinning, common in flexible azetidine derivatives .

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